molecular formula C13H13N3O3 B1683929 Lenalidomide CAS No. 191732-72-6

Lenalidomide

货号: B1683929
CAS 编号: 191732-72-6
分子量: 259.26 g/mol
InChI 键: GOTYRUGSSMKFNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lenalidomide (CAS 191732-72-6), a well-characterized immunomodulatory imide drug (IMiD), is a critical small molecule in biomedical research . This thalidomide derivative is recognized for its potent biological activities, including immunomodulatory, anti-angiogenic, and direct antineoplastic effects, making it a valuable tool for studying hematological cancers and immune system interactions . Its primary mechanism of action involves binding to the cereblon (CRBN) subunit of the CRL4CRBN E3 ubiquitin ligase complex . This binding event alters the substrate specificity of the ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of key transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these proteins disrupts essential survival pathways in certain malignant cells, particularly in multiple myeloma, and modulates the immune environment by enhancing the activity of T cells and Natural Killer (NK) cells . Researchers utilize this compound to investigate various disease models, with its applications extending across multiple myeloma, myelodysplastic syndromes (MDS) with a deletion 5q abnormality, and specific lymphomas such as mantle cell lymphoma . In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines like TNF-α and stimulate T-cell proliferation, providing a platform to dissect immune signaling pathways . The compound has a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol . It is supplied for research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

属性

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046664
Record name Lenalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lenalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in organic solvent/water mixtures, and buffered aqueous solvents. Lenalidomide is more soluble in organic solvents and low pH solutions. Solubility was significantly lower in less acidic buffers, ranging from about 0.4 to 0.5 mg/mL., Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL, 2.33e+00 g/L
Record name Lenalidomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenalidomide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lenalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Off-white to pale-yellow solid powder

CAS No.

191732-72-6
Record name Lenalidomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191732-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenalidomide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191732726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenalidomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenalidomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lenalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0P408N6V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lenalidomide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8220
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lenalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

合成路线和反应条件: 来那度胺的合成通常涉及将 2-(溴甲基)-3-硝基苯甲酸甲酯与 3-氨基哌啶-2,6-二酮盐酸盐环化,形成硝基前体。 然后,该前体在钯炭催化剂的作用下进行氢化,得到来那度胺 . 反应条件包括保持氢气压力为 0.3-0.8 Mpa 和温度为 80°C .

工业生产方法: 来那度胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 采用先进的色谱技术,如高效液相色谱,分离和纯化来那度胺与相关物质 .

化学反应分析

反应类型: 来那度胺会发生各种化学反应,包括:

常用试剂和条件:

    氧化: 在受控条件下,可以使用过氧化氢或高锰酸钾等试剂。

    还原: 钯炭通常用作氢化反应中的催化剂。

    取代: 可以根据所需的取代产物使用各种亲核试剂。

主要产物:

    氧化: 5-羟基来那度胺

    还原: 来自其硝基前体的来那度胺

    取代: 来那度胺的各种取代衍生物

科学研究应用

Treatment of Multiple Myeloma

Overview : Lenalidomide is primarily utilized in treating multiple myeloma, a cancer of plasma cells. It received FDA approval in March 2006 and has since been a cornerstone in multiple myeloma therapy.

Clinical Efficacy :

  • Single-Agent Therapy : In a randomized phase 2 study, this compound alone achieved an overall response rate of 25%, with complete responses observed in 6% of patients . The median duration of response was reported as 19 months .
  • Combination Therapy : The combination of this compound with dexamethasone has shown improved outcomes. A pivotal phase III study indicated that this regimen significantly enhanced progression-free survival compared to dexamethasone alone .
Treatment RegimenComplete Response (%)Partial Response (%)Stable Disease (%)Progression (%)
This compound Alone6124318
This compound + Dexamethasone25 (combined)Not specifiedNot specifiedNot specified

Myelodysplastic Syndromes

This compound has also been effective in treating patients with myelodysplastic syndromes, particularly those with del(5q) chromosomal abnormalities. Clinical trials have demonstrated that this compound can improve hematologic responses and decrease transfusion dependence in these patients .

Case Studies and Adverse Effects

While this compound is generally well-tolerated, certain adverse effects have been documented:

  • Hepatotoxicity : A case study reported a patient developing acute liver injury associated with this compound treatment, which resolved upon discontinuation of the drug . This highlights the need for monitoring liver function during treatment.

Emerging Applications

Research is ongoing to explore the efficacy of this compound in other hematological malignancies:

  • Acute Lymphoblastic Leukemia : Recent studies indicate that this compound may increase the risk of developing acute lymphoblastic leukemia in patients previously treated for other malignancies .

相似化合物的比较

Comparison with Similar Compounds

Structural Features

Lenalidomide, thalidomide, and pomalidomide share a glutarimide core but differ in substitutions on the phthalimide ring (Table 1):

  • Thalidomide : Contains two keto groups on the phthalimide ring, rendering it prone to hydrolysis into glutarimide and phthalimide metabolites .
  • This compound: Replaces one keto group with an amino group, enhancing metabolic stability and reducing hydrolysis .
  • Pomalidomide: Features an additional amino group on the phthalimide ring, increasing oxidative metabolism but retaining CRBN-binding efficacy .

Mechanism of Action and CRBN Binding

All three drugs bind CRBN but differ in affinity and downstream effects:

  • This compound and pomalidomide exhibit higher CRBN-binding affinity than thalidomide in vitro, correlating with superior degradation of IKZF1/3 and antimyeloma activity . Structural modifications in this compound and pomalidomide enhance target specificity, reducing off-teratogenic effects compared to thalidomide .

Pharmacokinetic Profiles

Parameter This compound Pomalidomide Thalidomide
Oral Bioavailability ≥82% ~73% (as metabolites) Low (extensive hydrolysis)
Metabolism Minimal hepatic; 82% excreted unchanged renally Extensive oxidative metabolism Hydrolyzed to glutarimide/phthalimide
Half-life 3–4 hours 7–8 hours 5–7 hours

Clinical Efficacy

  • This compound : Superior to thalidomide in MM, with higher response rates (61% vs. historical ~30% for thalidomide) and survival benefits .
  • Pomalidomide : Used in this compound-refractory MM, with response rates of ~30–35% in late-line therapy .
  • Thalidomide : Largely replaced by this compound due to inferior efficacy and tolerability .

生物活性

Lenalidomide is an immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and certain types of lymphoma. Its biological activity is characterized by a unique mechanism involving the modulation of the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific transcription factors and subsequent immune modulation. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Ubiquitin-Proteasome Pathway

This compound acts by altering the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. It induces the ubiquitination and degradation of key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for lymphocyte function. This mechanism leads to enhanced T-cell activation and proliferation, particularly through increased production of interleukin-2 (IL-2) .

Key Molecular Interactions

Target Protein Effect of this compound Biological Outcome
IKZF1Ubiquitination and degradationReduced T-cell suppression
IKZF3Ubiquitination and degradationEnhanced IL-2 production
CK1αDegradation in del(5q) MDS cellsSelective cytotoxicity in affected cells

Multiple Myeloma

This compound has shown significant efficacy in multiple myeloma (MM). Studies indicate that it enhances the effectiveness of other treatments, particularly proteasome inhibitors. The drug's ability to degrade IKZF1 and IKZF3 is crucial for its antitumor activity, as these proteins typically repress IL-2 expression, thereby inhibiting T-cell activation .

Non-Hodgkin Lymphoma (NHL)

In non-Hodgkin lymphoma, this compound demonstrates a direct tumoricidal effect, particularly in diffuse large B-cell lymphoma (DLBCL). The drug's activity is more pronounced in non-germinal center DLBCLs due to their dependence on IRF4 and NF-κB signaling pathways .

Case Study: Efficacy in DLBCL

A clinical study involving patients with MYD88-mutated DLBCL showed that this compound treatment led to significant tumor regression when combined with other agents targeting IRAK4. This combination therapy exploits the synergistic effects of IMiDs with targeted therapies, resulting in improved outcomes for patients .

Immunomodulatory Effects

This compound's immunomodulatory properties extend beyond direct antitumor effects. It enhances the immune response by:

  • Increasing T-cell proliferation.
  • Augmenting natural killer (NK) cell activity.
  • Promoting a favorable cytokine environment through elevated IL-2 levels.

These effects contribute to its therapeutic efficacy in hematological malignancies .

Summary of Clinical Trials

A review of clinical trials indicates that this compound significantly improves progression-free survival (PFS) and overall survival (OS) in patients with multiple myeloma and certain lymphomas. The following table summarizes key findings from recent studies:

Study Patient Population Outcome
MM-009Multiple Myeloma patientsIncreased PFS with this compound
NHL-002DLBCL patientsEnhanced response rates
CLL-003Chronic Lymphocytic LeukemiaImproved OS with this compound

Future Directions

Research continues to explore the potential of this compound in combination therapies and its role in targeting previously "undruggable" proteins through innovative mechanisms involving E3 ligase modulation. Ongoing trials aim to further elucidate its efficacy across various malignancies .

常见问题

Q. What are the standard dosing regimens for lenalidomide in clinical trials for multiple myeloma, and how do they impact trial design?

Answer: this compound is typically administered orally at 25 mg/day on days 1–21 of a 28-day cycle, combined with dexamethasone (40 mg weekly or pulsed). This regimen was established in pivotal phase III trials (e.g., NCCN guidelines) and validated in studies comparing continuous vs. fixed-duration therapy . Key considerations for trial design include:

  • Dose adjustments for adverse events (e.g., neutropenia, thrombocytopenia), requiring frequent hematologic monitoring .
  • Dexamethasone scheduling : High-dose pulsed dexamethasone (days 1–4, 9–12, 17–20) was associated with higher toxicity vs. low-dose weekly regimens, influencing survival outcomes in E4A03 .
  • Continuous vs. fixed-duration therapy : Prolonged this compound maintenance post-transplant improved progression-free survival (PFS) but increased secondary malignancies, necessitating risk-benefit analysis in trial protocols .

Q. What are the most common adverse events (AEs) associated with this compound, and how are they managed in clinical research?

Answer: Grade 3/4 AEs include neutropenia (29.5%), thrombocytopenia (11.4%), and venous thromboembolism (VTE; 11.4%) . Mitigation strategies in trials involve:

  • Prophylactic anticoagulation : Low-molecular-weight heparin or aspirin for VTE prevention, mandated in protocols after early trial findings .
  • Dose interruptions/reductions : For hematologic toxicity, with predefined criteria (e.g., ANC <500/mm³) .
  • Monitoring schedules : Weekly CBCs during initial cycles and biweekly thereafter .

Q. How is this compound combined with dexamethasone in relapsed/refractory myeloma, and what are key efficacy endpoints?

Answer: The combination improves PFS and overall survival (OS) vs. dexamethasone alone, with median PFS of 11.3 months vs. 4.7 months . Methodological considerations include:

  • Response criteria : IMWG uniform response criteria (complete response, partial response) for endpoint standardization .
  • Crossover design : Placebo-controlled trials (e.g., MM-009/010) allowed crossover upon progression, requiring stratified survival analysis .
  • OS confounders : Long-term follow-up accounts for subsequent therapies, requiring adjusted Cox models .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's immunomodulatory effects in non-myeloma malignancies?

Answer: this compound binds cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex, promoting degradation of IKZF1/3 in lymphoid malignancies . Key findings include:

  • Gene expression profiling : Downregulation of MYC, IRF4, and upregulation of CDKN1A in NSCLC cells, inducing apoptosis .
  • Immune modulation : Increased CD8+ T and NK cells in mantle cell lymphoma correlating with response duration .
  • CRBN polymorphisms : A/A genotype in non-del(5q) MDS predicts resistance, necessitating pre-treatment genotyping in biomarker-driven trials .

Q. How can researchers address contradictions in survival benefits vs. secondary primary malignancy (SPM) risks in this compound maintenance therapy?

Answer: Pooled analyses show SPM incidence of 3.62 events/100 patient-years, primarily non-melanoma skin cancers . Strategies include:

  • Risk stratification : Exclude high-risk populations (e.g., prior alkylator exposure) in trial eligibility .
  • Long-term monitoring : Protocol-mandated dermatologic exams and blood counts .
  • Benefit-risk frameworks : OS improvement (29.6 vs. 20.2 months in relapsed myeloma) justifies SPM risks in most scenarios .

Q. What biomarkers predict response to this compound in non-del(5q) myelodysplastic syndromes (MDS)?

Answer:

  • NPM1 expression : Low levels correlate with treatment failure (HR = 3.2, p < 0.01) .
  • CRBN polymorphisms : A/A genotype at rs1714327 reduces drug binding efficiency .
  • Validation methods : Retrospective analysis of phase II trials using qRT-PCR and next-gen sequencing .

Q. How do pharmacokinetic (PK) challenges influence this compound dosing in renal-impaired populations?

Answer:

  • Dose adjustments : Reduce by 50% for CrCl 30–60 mL/min and 75% for CrCl <30 mL/min, based on LC-MS/MS plasma quantification studies .
  • PK modeling : Box-Behnken experimental designs optimize LC-MS/MS methods for this compound quantitation, ensuring accuracy in renal impairment trials .

Q. What experimental designs are optimal for studying this compound resistance mechanisms?

Answer:

  • In vitro models : CRISPR-Cas9 knockout of CRBN in myeloma cell lines to validate target engagement .
  • Transcriptomic profiling : RNA-seq of paired pre/post-treatment samples to identify resistance pathways (e.g., Wnt/β-catenin) .
  • Correlative clinical trials : Embedding biopsies in phase II studies to assess clonal evolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lenalidomide
Reactant of Route 2
Lenalidomide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。